molecular formula C25H28FN3O4 B4287819 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide

2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B4287819
M. Wt: 453.5 g/mol
InChI Key: FDEYOVBSPPALGG-UHFFFAOYSA-N
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Description

    Starting Material: 4-chloromethyl-6-ethoxy-2H-chromen-2-one

    Reaction: The chloromethyl derivative is reacted with piperazine to form the piperazinyl-substituted chromen-2-one.

  • Acetamide Formation

      Starting Material: 4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazine

      Reaction: The piperazinyl derivative is reacted with 4-fluoro-2-methylphenylacetyl chloride to form the final acetamide compound.

      Conditions: Reflux in dichloromethane with a base such as triethylamine.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide involves multiple steps:

    • Formation of the Chromen-2-one Core

        Starting Material: 6-ethoxy-2H-chromen-2-one

        Reaction: The chromen-2-one core is synthesized through the condensation of ethyl acetoacetate with salicylaldehyde in the presence of a base such as sodium ethoxide.

        Conditions: Reflux in ethanol.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Potassium permanganate, hydrogen peroxide.

        Conditions: Aqueous or organic solvents, room temperature to reflux.

        Products: Oxidized derivatives of the chromen-2-one core.

    • Reduction

        Reagents: Sodium borohydride, lithium aluminum hydride.

        Conditions: Anhydrous solvents, low to room temperature.

        Products: Reduced derivatives of the chromen-2-one core.

    • Substitution

        Reagents: Halogenating agents, nucleophiles.

        Conditions: Organic solvents, room temperature to reflux.

        Products: Substituted derivatives at the piperazine or phenyl ring.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in aqueous medium.

      Reduction: Sodium borohydride in methanol.

      Substitution: Nucleophiles such as amines or thiols in dichloromethane.

    Major Products

      Oxidation: Hydroxylated chromen-2-one derivatives.

      Reduction: Alcohol derivatives of the chromen-2-one core.

      Substitution: N-substituted piperazine derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: Used as a ligand in metal-catalyzed reactions.

      Synthesis: Intermediate in the synthesis of more complex molecules.

    Biology

      Enzyme Inhibition: Inhibits enzymes such as acetylcholinesterase.

      Antioxidant: Scavenges free radicals and reduces oxidative stress.

    Medicine

      Anti-inflammatory: Reduces inflammation in various models.

      Anticancer: Inhibits the growth of cancer cells in vitro and in vivo.

    Industry

      Pharmaceuticals: Potential lead compound for drug development.

      Agriculture: Used in the synthesis of agrochemicals.

    Mechanism of Action

    The compound exerts its effects through multiple mechanisms:

      Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.

      Receptor Modulation: Interacts with cell surface receptors, altering signal transduction pathways.

      Antioxidant Activity: Neutralizes free radicals, preventing cellular damage.

    Comparison with Similar Compounds

    Similar Compounds

      2H-chromen-2-one derivatives: Known for their diverse biological activities.

      Piperazine derivatives: Widely used in medicinal chemistry for their pharmacological properties.

      Fluoro-substituted phenyl compounds: Common in drug design for enhancing bioavailability and metabolic stability.

    Uniqueness

      Combination of Functional Groups: The unique combination of the chromen-2-one core, piperazine ring, and fluoro-substituted phenyl group provides a distinct pharmacological profile.

      Enhanced Activity: The presence of these functional groups enhances the compound’s activity compared to similar compounds.

    Properties

    IUPAC Name

    2-[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H28FN3O4/c1-3-32-20-5-7-23-21(14-20)18(13-25(31)33-23)15-28-8-10-29(11-9-28)16-24(30)27-22-6-4-19(26)12-17(22)2/h4-7,12-14H,3,8-11,15-16H2,1-2H3,(H,27,30)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FDEYOVBSPPALGG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H28FN3O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    453.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
    Reactant of Route 2
    Reactant of Route 2
    2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
    Reactant of Route 3
    Reactant of Route 3
    2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
    Reactant of Route 4
    Reactant of Route 4
    2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
    Reactant of Route 5
    Reactant of Route 5
    2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
    Reactant of Route 6
    Reactant of Route 6
    2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide

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